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Compound Name: d
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Cat. No.: B1604077

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(Methylamino)-4-nitrobenzoic
acid (CAS No. 214778-10-6), a substituted aromatic carboxylic acid of interest in synthetic and
medicinal chemistry. Due to the limited availability of direct experimental data for this specific
isomer, this guide integrates verified physicochemical properties with theoretically derived
insights into its synthesis, spectroscopic characteristics, and chemical reactivity. By
establishing a robust scientific foundation, this document aims to serve as a critical resource for
researchers engaged in the design of novel synthetic routes and the development of new
molecular entities.

Introduction and Structural Elucidation

3-(Methylamino)-4-nitrobenzoic acid is a unique bifunctional molecule featuring a benzoic
acid backbone substituted with a secondary amine and a nitro group. It is crucial to distinguish
this compound from its more commonly referenced isomer, 4-(methylamino)-3-nitrobenzoic
acid. The precise positioning of the methylamino group at the 3-position and the nitro group at
the 4-position dictates its electronic properties and, consequently, its reactivity and potential

applications.
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The structural arrangement of 3-(Methylamino)-4-nitrobenzoic acid, with the electron-
donating methylamino group and the electron-withdrawing nitro group, creates a distinct
electronic profile on the aromatic ring, influencing its chemical behavior in various reactions.

Caption: Chemical structure of 3-(Methylamino)-4-nitrobenzoic acid.

Physicochemical Properties

A summary of the key chemical and physical properties of 3-(Methylamino)-4-nitrobenzoic
acid is provided below.

Property Value Source
CAS Number 214778-10-6 [1]
Molecular Formula CsHsN20a4 [1]
Molecular Weight 196.16 g/mol [1]
IUPAC Name 3—(-r;1ethylamino)—4-nitrobenzoic o

aci
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Appearance Solid (predicted)

Solubilit Predicted to be soluble in polar
olubility _
organic solvents.

Proposed Synthesis Protocol

While specific literature on the synthesis of 3-(Methylamino)-4-nitrobenzoic acid is scarce, a
plausible and efficient route can be designed based on well-established principles of
nucleophilic aromatic substitution. The proposed method utilizes 3-fluoro-4-nitrobenzoic acid as
the starting material, leveraging the high reactivity of the fluorine atom as a leaving group.
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Nucleophilic Attack Elimination of HF 3-(Methylamino)-4-nitrobenzoic acid

(Methylamine (CH3NH2)

Click to download full resolution via product page
Caption: Proposed synthesis of 3-(Methylamino)-4-nitrobenzoic acid.
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-fluoro-4-nitrobenzoic acid in a suitable polar aprotic solvent, such as
dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

» Addition of Methylamine: To the stirred solution, add an excess of methylamine (as an
aqueous solution or a solution in an alcohol). The excess methylamine acts as both the
nucleophile and a base to neutralize the hydrofluoric acid byproduct.

o Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C)
and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to
proceed to completion within a few hours.

o Workup and Isolation: After the reaction is complete, cool the mixture to room temperature
and pour it into a beaker containing ice-water. Acidify the solution with a dilute mineral acid
(e.g., HCI) to precipitate the product.

 Purification: Collect the solid product by vacuum filtration, wash with cold water to remove
any remaining salts, and dry under vacuum. Further purification can be achieved by
recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

e The choice of a fluoro-substituted precursor is based on the high electronegativity of fluorine,
which makes the carbon atom at the 3-position highly electrophilic and susceptible to
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nucleophilic attack. Fluorine is also an excellent leaving group in nucleophilic aromatic
substitution reactions.

e A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without
interfering with the nucleophilic attack.

» Heating the reaction provides the necessary activation energy for the substitution to occur at
a reasonable rate.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for 3-(Methylamino)-4-nitrobenzoic acid,
the following predictions are based on the analysis of its functional groups and comparison with
structurally similar compounds.

1H NMR Spectroscopy:

o Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet
system. The proton ortho to the carboxylic acid is expected to be the most deshielded, while
the protons ortho and meta to the methylamino group will be more shielded.

o Methyl Protons: A singlet corresponding to the three protons of the methyl group will be
observed, likely in the range of 2.8-3.2 ppm.

e Amine Proton: A broad singlet for the N-H proton will be present, and its chemical shift will be
highly dependent on the solvent and concentration.

o Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically >10 ppm)
will correspond to the carboxylic acid proton.

13C NMR Spectroscopy:

e Carbonyl Carbon: The carbon of the carboxylic acid will be the most deshielded, appearing
around 165-175 ppm.

e Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons
attached to the nitro and carboxylic acid groups will be the most deshielded, while the carbon
attached to the methylamino group will be more shielded.
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Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the
spectrum, typically around 30-40 ppm.

FTIR Spectroscopy:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1 will be characteristic
of the carboxylic acid O-H stretching.

N-H Stretch: A moderate absorption band around 3300-3500 cm-1 will correspond to the N-H
stretching of the secondary amine.

C=0 Stretch: A strong, sharp absorption peak between 1680-1710 cm-1 will indicate the
presence of the carboxylic acid carbonyl group.

NO: Stretches: Two strong absorption bands, one asymmetric stretch around 1500-1560 cm-
1 and a symmetric stretch around 1335-1385 cm-1, are characteristic of the nitro group.

C=C Stretches: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm-1
region.

Mass Spectrometry:

Molecular lon Peak: The mass spectrum is expected to show a molecular ion peak (M+) at
m/z = 196.

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the
carboxylic acid group (-COOH, 45 Da), the nitro group (-NOz, 46 Da), and potentially the
methyl group (-CHs, 15 Da). The fragmentation of nitrobenzoic acids can be complex, but a
prominent fragment corresponding to the loss of COz is often observed.[2]

Chemical Reactivity and Potential Applications

The reactivity of 3-(Methylamino)-4-nitrobenzoic acid is governed by its three functional

groups: the carboxylic acid, the secondary amine, and the nitro group on the aromatic ring.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification,
amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the
electron-withdrawing nitro group.[3]
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e Secondary Amine Group: The lone pair of electrons on the nitrogen atom makes it
nucleophilic and basic. It can be alkylated, acylated, and may participate in other reactions
typical of aromatic amines.[4][5]

e Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic
substitution, directing incoming electrophiles to the meta position relative to itself.
Conversely, the nitro group activates the ring for nucleophilic aromatic substitution. The
methylamino group is an activating, ortho-para directing group. The interplay of these two
substituents will determine the regioselectivity of further substitutions on the ring.

 Nitro Group: The nitro group can be reduced to an amino group, which is a common
transformation in the synthesis of pharmaceuticals and other fine chemicals. This would
open up further synthetic possibilities, such as the formation of diamino derivatives.[1]

Potential Applications:

While specific applications for 3-(Methylamino)-4-nitrobenzoic acid are not well-documented,
its structure suggests potential as:

» A scaffold in medicinal chemistry: Substituted nitrobenzoic acids are known to exhibit a range
of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]
This molecule could serve as a starting point for the synthesis of novel therapeutic agents.

e An intermediate in organic synthesis: The presence of multiple reactive sites makes it a
versatile building block for the synthesis of more complex molecules, including dyes,
polymers, and agrochemicals.[8]

Safety and Handling

Based on the GHS hazard statements provided by suppliers, 3-(Methylamino)-4-nitrobenzoic
acid should be handled with care.[1]

Hazard Statements:
e H302: Harmful if swallowed.

e H315: Causes skin irritation.
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e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Precautionary Measures:

e Work in a well-ventilated area or a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Avoid inhalation of dust and contact with skin and eyes.

 In case of contact, rinse the affected area thoroughly with water.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylamino)-4-
nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604077#3-methylamino-4-nitrobenzoic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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